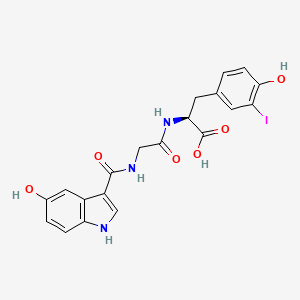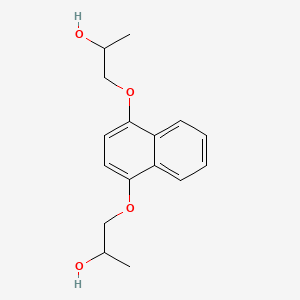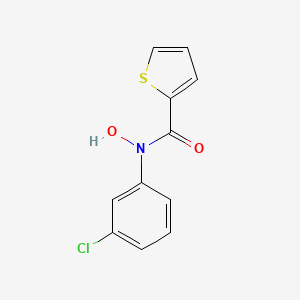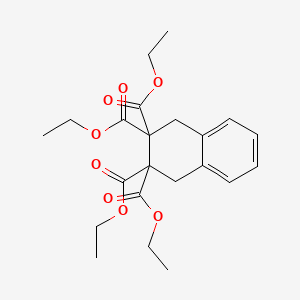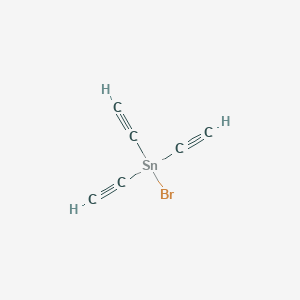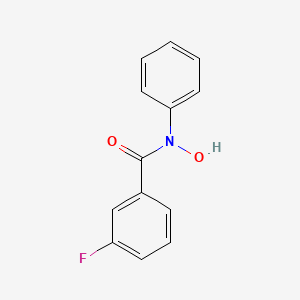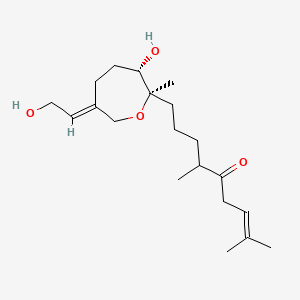
(+-)-Zoapatanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Zoapatanol is a naturally occurring compound found in the leaves of the plant Montanoa tomentosa, commonly known as zoapatle. This compound has been studied for its potential medicinal properties, particularly in traditional medicine for its use in inducing menstruation and labor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Zoapatanol involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions followed by various functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (±)-Zoapatanol may involve the extraction of the compound from Montanoa tomentosa leaves using solvents such as ethanol or methanol. The extract is then purified using techniques like chromatography to isolate (±)-Zoapatanol. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(±)-Zoapatanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (±)-Zoapatanol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.
Medicine: Explored for its potential use in inducing menstruation and labor, as well as its possible anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (±)-Zoapatanol involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating hormonal pathways, particularly those involved in the regulation of menstruation and labor. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in these processes.
Comparison with Similar Compounds
(±)-Zoapatanol can be compared with other similar compounds, such as:
Estradiol: A natural estrogen hormone with similar effects on the menstrual cycle.
Oxytocin: A hormone that induces labor and has similar uterotonic effects.
Prostaglandins: Compounds that play a role in inducing labor and have similar biological activities.
Uniqueness
What sets (±)-Zoapatanol apart from these compounds is its natural origin from Montanoa tomentosa and its traditional use in herbal medicine. Its unique chemical structure also provides a different mechanism of action and potential therapeutic applications.
Conclusion
(±)-Zoapatanol is a fascinating compound with a rich history in traditional medicine and promising potential in modern scientific research. Its unique properties and diverse applications make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
75419-15-7 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
9-[(2R,3S,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |
InChI |
InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16?,19-,20+/m0/s1 |
InChI Key |
XRDHAXIOHKTIGF-UKHUEATNSA-N |
Isomeric SMILES |
CC(CCC[C@@]1([C@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


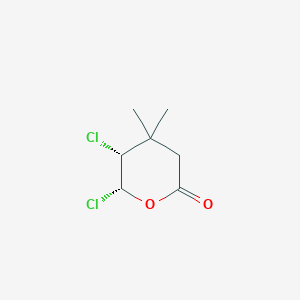
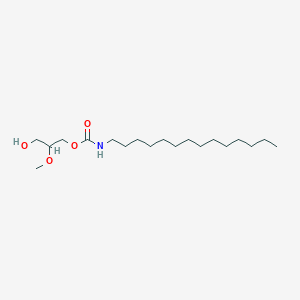
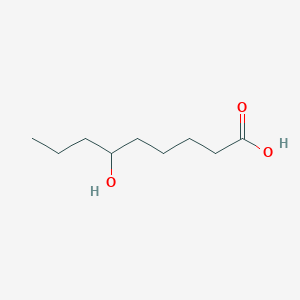
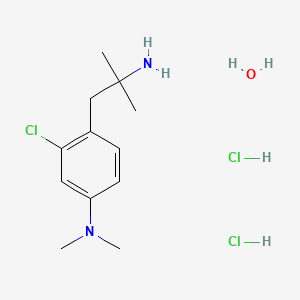
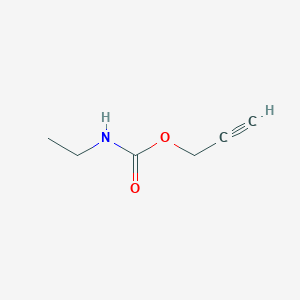
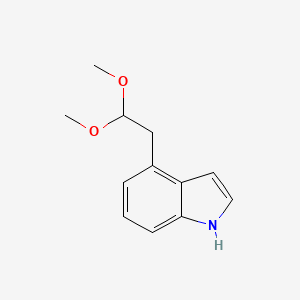
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
